![molecular formula C19H12Cl2FN3O B2970910 3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-28-0](/img/structure/B2970910.png)

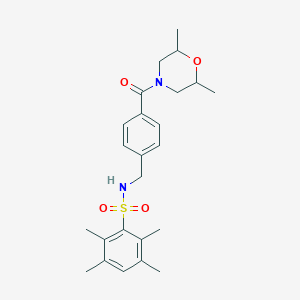

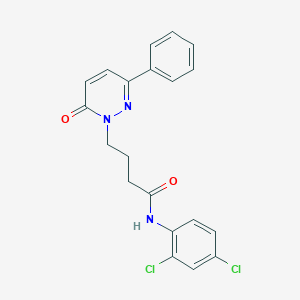

3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a derivative of benzimidazole . Benzimidazole derivatives are known to have diverse biological and clinical applications due to their structural similarity with naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Scientific Research Applications

Chemical Synthesis and Complex Formation

Research in organometallic chemistry has explored the synthesis and characterization of complex molecules involving pyridine and benzimidazole derivatives, highlighting the versatility of these compounds in forming stable complexes with metals. For instance, the development of multidentate N-heterocyclic biscarbenes demonstrates the potential of similar structures for creating new metal complexes (Caballero et al., 2001). This research area underscores the compound's applicability in designing novel organometallic complexes with potential catalytic and material properties.

Material Science and Polymer Chemistry

In material science, the synthesis of fluorinated polybenzoxazoles from compounds including benzimidazole and pyridine moieties showcases their importance in creating high-performance materials for gas separation membranes, adhesives, and matrix resins (Joseph et al., 1994). These materials are noted for their excellent thermal stability and mechanical properties, making them suitable for advanced technological applications.

Catalysis and Organic Transformations

The role of benzimidazolium salts and their derivatives in catalysis, particularly in carbon–carbon bond-forming reactions, has been extensively studied. These compounds serve as efficient catalysts in Suzuki–Miyaura cross-coupling and arylation reactions, indicating their potential in facilitating complex organic transformations (Akkoç et al., 2016). This highlights the compound's utility in synthetic organic chemistry, especially in the development of new catalytic systems.

Sensory Applications and Fluorescence

The application of benzimidazole and pyridine derivatives in sensory devices, particularly for the detection of ions, has been demonstrated. Compounds like 2,6-bis(2-benzimidazolyl)pyridine have been employed as chemosensors for fluoride ions, utilizing their optical and chemical properties to detect and measure specific analytes in various environments (Chetia & Iyer, 2008). This area of research opens avenues for the development of highly sensitive and selective sensors for environmental and clinical diagnostics.

Pharmaceutical Research and Drug Development

Although the specific compound has not been directly linked to pharmaceutical applications in the retrieved documents, the structural features it shares with other compounds, such as benzimidazoles and pyridines, have been explored for their biological activities. For example, novel fluoro-substituted compounds have been investigated for their anticancer properties, indicating the potential of fluorinated benzimidazole derivatives in drug development and therapeutic applications (Hammam et al., 2005). This underscores the importance of structural analogs in identifying new bioactive compounds for medical research.

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit diverse biological activities . For instance, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .

properties

IUPAC Name |

3-[5,6-dichloro-1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3O/c20-14-8-16-17(9-15(14)21)25(10-11-3-1-4-12(22)7-11)18(24-16)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKBASDXJNXLFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)

![N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2970836.png)

![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)

![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)